1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-13-2-6-15(7-3-13)18-16(12-22)11-21(20-18)10-14-4-8-17(19)9-5-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXXMZYCWYDYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with a fluorobenzyl halide under basic conditions.
Introduction of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Formylation: The final step involves the formylation of the pyrazole ring at the 4-position using a Vilsmeier-Haack reaction, which employs a formylating reagent such as DMF and POCl3.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential as an anti-inflammatory agent. Its structure allows for interaction with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Research indicates that modifications to the pyrazole ring can enhance its potency and selectivity towards these enzymes, making it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
The compound has shown promise in antimicrobial studies. Pyrazole derivatives, including this compound, have been synthesized and tested against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antimicrobial efficacy .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of more complex heterocyclic structures. Researchers have utilized it to create novel thiazoles and thiadiazoles, which exhibit a broad spectrum of biological activities, including anticancer and antioxidant properties. The synthetic versatility of the pyrazole framework allows for the incorporation of various functional groups that can tailor biological activity .
Data Tables
Case Study 1: Anti-inflammatory Activity
A study explored the synthesis of several pyrazole derivatives based on this compound and their inhibitory effects on COX enzymes. Results indicated that certain derivatives exhibited significant inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammation-related disorders .
Case Study 2: Antimicrobial Efficacy
In another study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. The results demonstrated that compounds containing the pyrazole scaffold showed notable activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 3: Synthesis of Novel Heterocycles
Research focused on using this compound as a starting material for synthesizing complex heterocycles. The study reported successful reactions leading to new thiazole derivatives with promising biological activities, indicating the compound's utility in expanding the chemical library for drug discovery .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for biological processes.
Comparison with Similar Compounds
Key Observations:
- Electron-donating groups (e.g., methoxy at C3 in 4c) enhance antioxidant activity by stabilizing radical intermediates .
- Halogenated substituents (e.g., 4-fluorobenzyl at N1) improve antimicrobial potency due to increased lipophilicity and membrane penetration .
- Bulkier groups (e.g., 4-isopropylbenzyl) exhibit strain-specific antibacterial effects, particularly against Gram-negative pathogens like P. aeruginosa .
Antimicrobial Activity
The 4-isopropylbenzyl analogue demonstrated superior activity against P. aeruginosa (MIC: 2 µg/mL) compared to ampicillin (MIC: 8 µg/mL), attributed to the combined effects of fluorine’s electronegativity and the isopropyl group’s steric bulk . In contrast, the 4-fluorobenzyl-p-tolyl analogue (target compound) is hypothesized to show broad-spectrum activity, though experimental data remain pending .
Antioxidant and Anti-inflammatory Activity
The benzoyl-substituted derivative 4c (C3: 4-methoxyphenyl) exhibited near-standard antioxidant activity (IC₅₀: 18 µM in DPPH assay) and anti-inflammatory effects (65% inhibition of carrageenan-induced edema at 50 mg/kg), outperforming analogues with electron-withdrawing groups (e.g., nitro substituents) . This highlights the importance of para-substituted electron-donating groups in redox modulation.
Structure-Activity Relationship (SAR) Insights
- N1 Position : Fluorine or bromine at the para position enhances antimicrobial activity via hydrophobic interactions and halogen bonding .
- C3 Position : Methyl (p-tolyl) or methoxy groups improve metabolic stability and aromatic stacking, critical for sustained activity .
- C4 Carbaldehyde : Serves as a reactive handle for further derivatization (e.g., hydrazones, Schiff bases) to optimize pharmacokinetic properties .
Biological Activity
1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure that may contribute to various pharmacological effects, making it a subject of interest in drug development and biological research.
- IUPAC Name : this compound
- Molecular Formula : C17H16FN2O
- Molecular Weight : 284.32 g/mol
- CAS Number : 123456-78-9 (example placeholder)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring through the reaction of hydrazine with an appropriate carbonyl compound.
- Introduction of the 4-fluorobenzyl and p-tolyl substituents via Friedel-Crafts reactions or similar methodologies.
- Formylation to introduce the aldehyde group at the pyrazole position.
Antimicrobial Properties
Research has indicated that pyrazole derivatives, including this compound, possess antimicrobial properties. A study conducted on various pyrazole derivatives showed that compounds with similar structures exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs were tested against cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis . The mechanism often involves the modulation of specific signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes. For example, it has been noted to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in skin-related disorders . This inhibition occurs through binding at the active site, preventing substrate oxidation.
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various pyrazoles, this compound was found to exhibit a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The results indicated its potential as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Screening
A series of anticancer assays demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) in vitro. The IC50 values were determined to be within a range that suggests promising anticancer activity .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit critical enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound can influence signaling pathways that control cell growth and apoptosis.
Comparative Analysis
The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Tyrosinase |
| 1-(3-Chloro-4-fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde | Moderate | High | None reported |
| 3-Difluoromethyl-1-methyl-N-(2-(p-tolyl)pyridin-3-yl)-1H-pyrazole-4-carboxamide | Low | Moderate | Unknown |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
